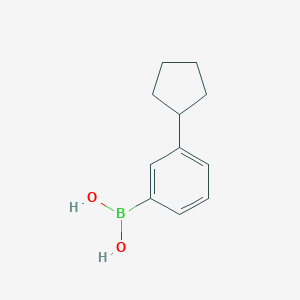
(3-Cyclopentylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopentylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyl group at the third position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-cyclopentylphenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopentylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols are formed as major products.
Reduction: Alcohols are the primary products.
Scientific Research Applications
(3-Cyclopentylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: The compound can be used in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: It is employed in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyclopentylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylboronic acid: Lacks the phenyl ring, resulting in different reactivity and applications.
(4-Cyclopentylphenyl)boronic acid: Similar structure but with the cyclopentyl group at the fourth position, leading to different steric and electronic properties.
Uniqueness
(3-Cyclopentylphenyl)boronic acid is unique due to the presence of both the cyclopentyl and phenyl groups, which confer specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H15BO2 |
|---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
(3-cyclopentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,13-14H,1-2,4-5H2 |
InChI Key |
SMEMIYZABKVOFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















